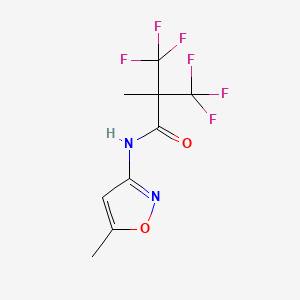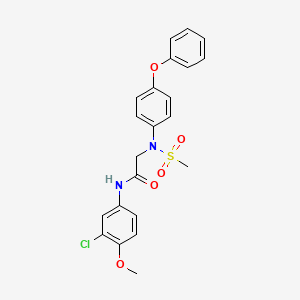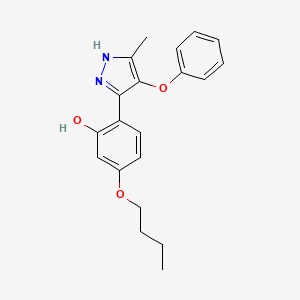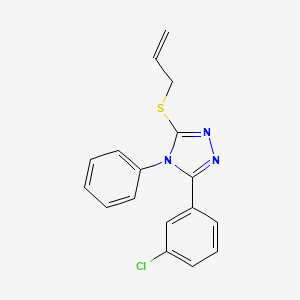![molecular formula C14H10F3NO2S B4771817 3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4771817.png)
3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as TTZ, is a compound that has gained significant attention in scientific research. TTZ belongs to the class of thiazolidine-2,4-dione derivatives, which have been reported to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. This compound has also been reported to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, this compound has a short half-life, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and diabetes. Another direction is to study the pharmacokinetics of this compound and develop formulations that can improve its bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its biological activities.
Aplicaciones Científicas De Investigación
3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been reported to lower blood glucose levels and improve insulin sensitivity in diabetic animals. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(5Z)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQYIMURBHLSE-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4771740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)



![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![4-({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4771775.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)


![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B4771832.png)
![diethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4771837.png)
